molecular formula C21H19NO4 B554553 Z-3-(2-naphthyl)-D-alanine CAS No. 143218-10-4

Z-3-(2-naphthyl)-D-alanine

Cat. No. B554553
M. Wt: 349.4 g/mol
InChI Key: XBRPIBMAJOTVHG-LJQANCHMSA-N
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Description

Z-3-(2-naphthyl)-D-alanine is a chemical compound that has been used in various chemical reactions . It is synthesized from Z-3-(2-naphthyl)-3-chloro-2-propenal . The compound is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of Z-3-(2-naphthyl)-D-alanine involves the reaction of Z-3-(2-naphthyl)-3-chloro-2-propenal with aromatic amines . This reaction results in the formation of 1-(2-naphthyl)-3-iminoaryl-1-propenylarylamines, which upon heating in glacial acetic acid, yield the corresponding 2-(2-naphthyl)quinolines .


Chemical Reactions Analysis

Z-3-(2-naphthyl)-D-alanine can participate in various chemical reactions. For instance, it can react with hydrazine, o-phenylenediamine, hydroxylamine, and formamide to synthesize naphthyl-substituted nitrogen heterocycles . It can also react with 1-hexynyl-, 2-phenylethynyl, and tert-alkylperoxyalkynyllithiums to form secondary acetylenic alcohols .

Scientific Research Applications

  • Cholecystokinin Analogues : Z-3-(2-naphthyl)-D-alanine has been used to create analogues of cholecystokinin, a digestive hormone. These analogues behave as full agonists with reduced potencies on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).

  • Enzyme-Catalyzed Reactions for Unnatural Amino Acids : It serves as a substrate in multistep enzyme-catalyzed reactions, particularly in the synthesis of enantiomerically pure isomers (D’Arrigo & Tessaro, 2012).

  • Photoinduced Intramolecular Electron Transfer : This compound is involved in photoinduced intramolecular electron transfer, forming 1,2-dihydrobenzo[f]quinolinone derivatives (Sakurai et al., 2002).

  • Genetic Code Expansion in E. coli : Z-3-(2-naphthyl)-D-alanine has been incorporated into proteins in E. coli, expanding the genetic code to include amino acids beyond the common 20 (Wang, Brock, & Schultz, 2002).

  • Synthesis of Tritiated Peptides : It is used in the synthesis of tritiated peptides, contributing to the development of high specific activity labelled peptides (Parnes & Shelton, 1984).

  • Enantioselective Synthesis : The compound is involved in the enantioselective synthesis of alpha-alkyl-alanines via catalytic phase-transfer alkylation (Jew et al., 2003).

  • Chemo-enzymatic Synthesis : It is synthesized by a hyper-thermostable aminotransferase from Thermococcus profundus, demonstrating its role in chemo-enzymatic processes (Hanzawa et al., 2001).

  • Inducing B- to Z-DNA Transition : A spermine-bisaryl conjugate, which includes Z-3-(2-naphthyl)-D-alanine, can induce the B- to Z-DNA transition (Doi et al., 2010).

  • Computational Chemical Studies : Computational studies have been conducted on models involving Z-3-(2-naphthyl)-D-alanine to understand chiral stationary phase interactions (Topiol & Sabio, 1989).

  • [2 + 4] and [2 + 2] Cycloaddition Reactions : It plays a role in catalytic and enantioselective [2 + 4] and [2 + 2] cycloaddition reactions (Ishihara & Fushimi, 2008).

properties

IUPAC Name

(2R)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPIBMAJOTVHG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-3-(2-naphthyl)-D-alanine

CAS RN

143218-10-4
Record name Cbz-D-2-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Rigby, G Firth, C Rivas, T Pham, J Kim… - Bioconjugate …, 2022 - ACS Publications
Auger electron therapy exploits the cytotoxicity of low-energy electrons emitted during radioactive decay that travel very short distances (typically <1 μm). Tl, with a half-life of 73 h, emits …
Number of citations: 4 pubs.acs.org

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